ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Description
The compound ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate features a chromen-4-one core (a bicyclic structure with a ketone at position 4), substituted with:
- A hydroxyl group at position 7,
- A methyl group at position 2,
- An ethyl benzoate ester at position 3 (via an ether linkage),
- A piperazinylmethyl group at position 8, where the piperazine ring is further substituted with a 2-hydroxyethyl moiety.
Chromen-4-one derivatives are widely explored for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The piperazine moiety enhances bioavailability and modulates receptor interactions, while the hydroxyethyl group may improve solubility .
Properties
IUPAC Name |
ethyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-3-33-26(32)18-4-6-19(7-5-18)35-24-17(2)34-25-20(23(24)31)8-9-22(30)21(25)16-28-12-10-27(11-13-28)14-15-29/h4-9,29-30H,3,10-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOYHPVMOLWELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CCO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate, a complex chromone derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C27H32N4O4
- Molar Mass : 476.57 g/mol
- CAS Number : 384364-23-2
Its structure includes a chromone core, which is known for various biological activities, including anti-inflammatory and anticancer effects. The presence of a piperazine moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.
1. Anticancer Activity
Research indicates that chromone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth.
| Study | Compound | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|---|
| Demir et al. (2019) | Furochromone derivatives | Breast cancer (MCF-7) | 2.72 | Inhibition of growth |
| Yousuf et al. (2015) | Chromone-appended Cu(II) complex | Hepatocarcinoma (HepG2) | 5.0 - 10.0 | Cytotoxicity observed |
These findings suggest that this compound may exhibit similar anticancer effects, warranting further investigation.
2. Anti-inflammatory Properties
Chromones are known for their anti-inflammatory effects. A review highlighted that chromone derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
3. Antioxidant Activity
The antioxidant properties of chromones are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases and topoisomerases.
- Induction of Apoptosis : Many chromone derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways (e.g., MAPK pathways), which are crucial for cell proliferation and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of related chromone derivatives:
- Anticancer Effects : A study demonstrated that a furochromone derivative exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value indicating effective inhibition at low concentrations .
- Inhibition Studies : Research on chromone derivatives indicated their potential as inhibitors of various enzymes linked to cancer progression, suggesting a multifaceted approach to their therapeutic use .
- Clinical Relevance : The structural similarity to established drugs points towards a potential for developing new therapeutic agents based on this compound for treating inflammatory diseases and cancers .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C20H24N2O5
- Molecular Weight : 372.42 g/mol
- Structure : The compound features a hydroxycoumarin backbone with a piperazine substituent, contributing to its diverse biological activities.
Synthesis of Ethyl 4-[(7-Hydroxy-8-{[4-(2-Hydroxyethyl)piperazin-1-Yl]Methyl}-2-Methyl-4-Oxo-4H-Chromen-3-Yl)Oxy]Benzoate
The synthesis involves multi-step reactions typically starting from readily available hydroxycoumarins and piperazine derivatives. Various reagents are utilized to achieve the desired substitutions and modifications. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. It has been tested against bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating moderate to excellent inhibitory effects.
- Antioxidant Properties : The compound’s structure allows it to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Potential Therapeutic Applications
Given its diverse biological activities, this compound could be explored for therapeutic applications in:
- Infectious Diseases : As an antimicrobial agent, it may serve as an alternative treatment for bacterial infections.
- Chronic Inflammatory Conditions : Its anti-inflammatory properties could be beneficial in managing diseases such as arthritis or inflammatory bowel disease.
- Oxidative Stress Disorders : The antioxidant capacity suggests potential use in neurodegenerative diseases related to oxidative damage.
Comparison with Similar Compounds
Structural Similarities and Key Variations
The following table highlights structural analogues and their distinctions:
Key Observations :
- Core Structure: The target compound’s chromen-4-one core differs from chromen-2-one derivatives (e.g., ) and non-chromenone scaffolds (e.g., thioxoquinazolinone in ). Chromen-4-one is more electron-deficient due to the ketone, influencing reactivity and binding.
- Piperazine Substitution : The 2-hydroxyethyl group in the target compound contrasts with methyl (), benzyl (), or acylated () piperazines. Hydroxyethyl enhances hydrophilicity compared to methyl .
- Ester Groups : Ethyl benzoate is conserved in the target compound and , but methyl benzoate in may alter metabolic stability.
Comparison with Analogues :
- Methylpiperazine Derivative () : Uses 4-methylpiperazine instead of hydroxyethylpiperazine, synthesized via reductive amination with formaldehyde.
- Thioxoquinazolinone Derivative (): Employs PyBOP-mediated coupling of piperazine with a thioxoquinazolinone-carboxylic acid.
- Chromen-2-one Derivatives () : Piperazine is introduced via propoxy linkages, with benzaldehyde derivatives added via Schiff base formation.
Pharmacological Activities (Inferred from Structural Analogues)
While specific data for the target compound is lacking, insights from analogues suggest:
- Chromen-4-one Core : Likely exhibits kinase inhibition or antioxidant activity due to the α,β-unsaturated ketone.
- Piperazine Moieties : Methylpiperazine () may enhance CNS penetration, whereas hydroxyethylpiperazine (target) could improve solubility for peripheral targets.
- Ester Groups : Ethyl benzoate (target, ) may act as a prodrug, hydrolyzing to a bioactive carboxylic acid in vivo.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
